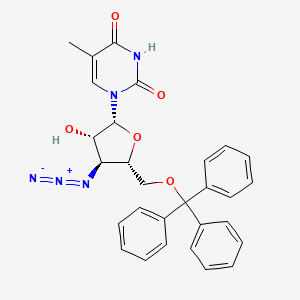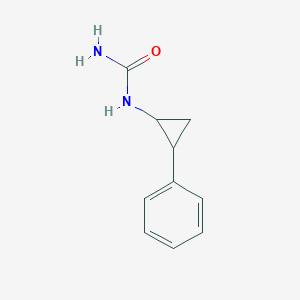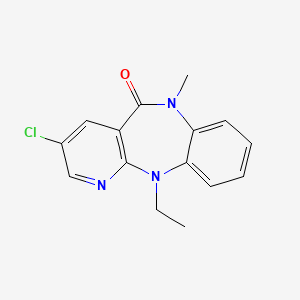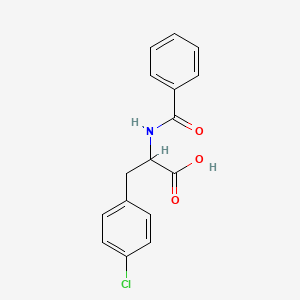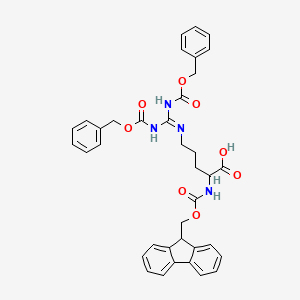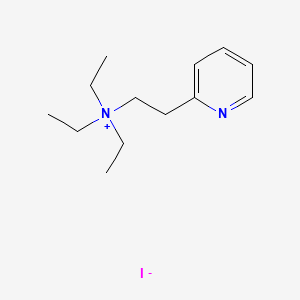
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- is an organic compound with the molecular formula C15H26O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 2-ethylbicyclo(2.2.1)hept-7-yl group. This compound is known for its unique structure and properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- typically involves the reaction of cyclohexanol with a suitable bicyclic compound under specific conditions. One common method is the catalytic hydrogenation of the corresponding ketone precursor. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound back to its alcohol form or further reduce it to hydrocarbons.
Substitution: The hydroxyl group in Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines or ammonia can be used for amination reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halides, amines
Scientific Research Applications
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be compared with other similar compounds such as:
Cyclohexanol: The parent compound, which lacks the bicyclic substituent.
Bicyclo(2.2.1)heptanol: A similar compound with a different substitution pattern.
2-Ethylbicyclo(2.2.1)heptane: A hydrocarbon analog without the hydroxyl group.
Uniqueness
The uniqueness of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- lies in its combination of the cyclohexanol and bicyclic structures, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92046-49-6 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(2-ethyl-7-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-11-10-12-6-7-13(11)14(12)15(16)8-4-3-5-9-15/h11-14,16H,2-10H2,1H3 |
InChI Key |
PHRZEOQUGQZZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CCC1C2C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



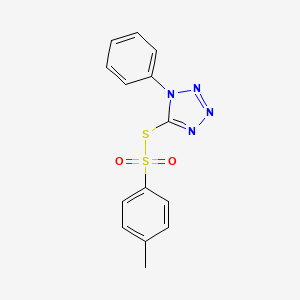


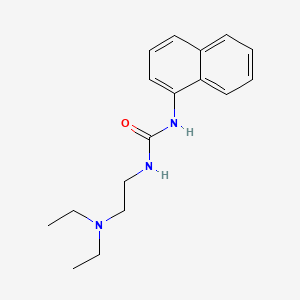

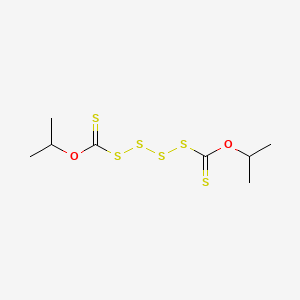
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
